molecular formula C21H26O5 B3089378 Fernisone CAS No. 1192475-75-4

Fernisone

Cat. No. B3089378
CAS RN: 1192475-75-4
M. Wt: 358.4 g/mol
InChI Key: XOFYZVNMUHMLCC-UHFFFAOYSA-N
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Description

Prednisone, also known as Fernisone, is a synthetic, anti-inflammatory glucocorticoid that derives from cortisone . It is used to treat conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders . Prednisone belongs to a class of drugs known as corticosteroids .


Molecular Structure Analysis

The molecular structure of Prednisone is complex and requires advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.


Chemical Reactions Analysis

The chemical reactions involving Prednisone are complex and require advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.


Physical And Chemical Properties Analysis

The physical and chemical properties of Prednisone are complex and require advanced analytical techniques for characterization. These techniques include mass spectrometry-based proteomics , which can provide detailed information about the protein’s structure and dynamics.

Scientific Research Applications

1. Ferns in Agrostology

  • "What Holds The Earth Together': Agnes Chase And American Agrostology" by P. Henson (2003) discusses Agnes Chase's work in systematic agrostology, focusing on grasses in the Americas. This highlights the historical significance of fern research in the field of agrostology (Henson, 2003).

2. Educational Applications of Ferns

  • "Ceratopteris: An Ideal Model System for Teaching Plant Biology" by K. Renzaglia & T. Warne (1995) emphasizes the utility of the fern Ceratopteris richardii in educational settings for studying plant biology, development, and genetics (Renzaglia & Warne, 1995).

3. Environmental Biotechnology

  • "Domestic Wastewater Treatment with Household-scale Constructed Wetland System Using Water Fern Plant (Azolla pinnata)" by A. Magfhira et al. (2021) explores using the water fern Azolla pinnata in domestic wastewater treatment, demonstrating the environmental applications of ferns (Magfhira et al., 2021).

4. Fern Species as Ecological Indicators

  • "Effects of Altitude and Microclimate on the Distribution of Ferns in Urban Areas" by R. Othman et al. (2015) investigates fern species' potential as ecological indicators for forecasting microclimate changes in urban areas (Othman et al., 2015).

5. Ferns in Pharmaceutical Research

  • "Effects of the Hydroethanolic Extract of Lycopodium selago L. on Scopolamine-Induced Memory Deficits in Zebrafish" by Mihai-Vlad Valu et al. (2021) discusses the use of the fern Lycopodium selago L. in research related to Alzheimer's disease, showcasing the medical research potential of ferns (Valu et al., 2021).

Mechanism of Action

Fernisone, also known as Prednisone, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It is used to treat a variety of conditions such as arthritis, blood disorders, breathing problems, severe allergies, skin diseases, cancer, eye problems, and immune system disorders .

Target of Action

This compound primarily targets the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including the immune response and inflammation .

Mode of Action

This compound is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and a suppression of the immune system .

Biochemical Pathways

The activation of the glucocorticoid receptor by prednisolone triggers changes in gene expression . This affects various biochemical pathways, leading to a reduction in the production of inflammatory mediators and an increase in the production of anti-inflammatory proteins . The exact pathways affected can vary depending on the specific condition being treated.

Pharmacokinetics

This compound has a bioavailability of 70% and is metabolized in the liver to its active form, prednisolone . The elimination half-life is 3 to 4 hours in adults and 1 to 2 hours in children . It is excreted through the kidneys . The pharmacokinetics of this compound can be influenced by factors such as the dose, the patient’s metabolic rate, and other individual characteristics .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and a suppression of the immune system . This can result in a reduction of symptoms in conditions such as asthma, rheumatoid arthritis, and various allergic reactions . It should be noted that prolonged use of this compound can lead to side effects such as muscle weakness, bone loss, and an increased risk of infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect the metabolism and effectiveness of this compound . Additionally, individual factors such as the patient’s age, overall health status, and specific genetic factors can also influence the drug’s action .

Safety and Hazards

Prednisone has several side effects, including nausea, vomiting, loss of appetite, heartburn, trouble sleeping, increased sweating, or acne . Serious side effects include muscle pain/cramps, irregular heartbeat, weakness, swelling hands/ankles/feet, unusual weight gain, signs of infection, vision problems, symptoms of stomach/intestinal bleeding, mental/mood changes, slow wound healing, thinning skin, bone pain, menstrual period changes, puffy face, seizures, easy bruising/bleeding .

properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYZVNMUHMLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858978
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1192475-75-4
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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